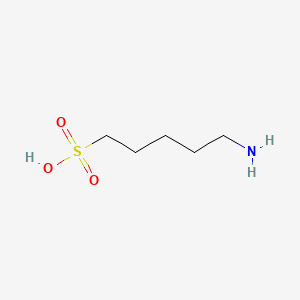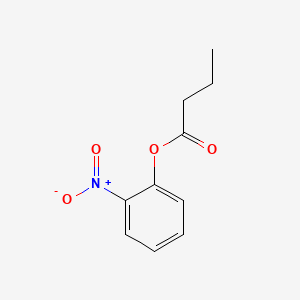
2-Nitrophenyl butyrate
Übersicht
Beschreibung
2-Nitrophenyl butyrate is a chemical compound with the CAS Number: 2487-26-5 . It has a molecular weight of 209.2 and its IUPAC name is 2-nitrophenyl butyrate . It is synthesized in the gut and performs most of its functions there .
Synthesis Analysis
The synthesis of 2-Nitrophenyl butyrate involves enzymatic reactions. An efficient system for intestinal on-site butyrate production using novel microbiome-derived esterases has been established . Another study showed that a novel cutinase from M. cinnamomea was identified and characterized for the first time. High-level expression by P. pastoris is by far the highest for a cutinase. The enzyme exhibited excellent stability and high esterification efficiency for butyl butyrate production .Molecular Structure Analysis
The molecular formula of 2-Nitrophenyl butyrate is C10H11NO4 . The InChI code is 1S/C10H11NO4/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14/h3-4,6-7H,2,5H2,1H3 .Chemical Reactions Analysis
The chemical reactions of 2-Nitrophenyl butyrate involve enzymatic hydrolysis. An enzyme inhibition was also examined with bis(p-nitrophenyl) phosphate by adding it in the separation buffer . The properties required as an efficient catalyst for reduction of nitrophenols are embedded in the NMs .Physical And Chemical Properties Analysis
2-Nitrophenyl butyrate has a molecular weight of 209.2 . It is a butyrate ester resulting from the formal condensation of the hydroxy group of 4-nitrophenol with the carboxy group of butyric acid .Wissenschaftliche Forschungsanwendungen
1. Biosensors and Bioassays Based on Lipases 2-Nitrophenyl butyrate is used in the field of biosensors and bioassays based on lipases . It is hydrolyzed by lipase in water ambient conditions, producing p-nitrophenol and butyric acid . The p-nitrophenol actually occurs in the anionic form, p-nitrophenolate, which gives a yellowish coloration and absorbs light at 410 nm in an alkaline buffer such as Tris-HCl pH 7.5 .
Monitoring Lipase/Esterase Activity
This compound is also used in monitoring lipase/esterase activity . A lab-made sequential injection analysis system has been proposed to analyze off-line samples from shake flasks . Lipase/esterase activity is determined using 2-Nitrophenyl butyrate as the substrate .
3. Substrate for Esterase Activity in Monocyte-Derived Macrophage Cell Line 2-Nitrophenyl butyrate is used as a substrate for esterase activity in monocyte-derived macrophage cell line in response to polyethylene .
4. Substrate for Mycobacterial Phospholipase A and Mycobacterial Cutinase Activity It is used as a substrate to determine the effect of buffers and solvents on human carboxylesterase .
5. Substrate for Determining the Effect of Buffers and Solvents on Human Carboxylesterase 2-Nitrophenyl butyrate is used as a substrate to determine the effect of buffers and solvents on human carboxylesterase .
6. Nitrophenyl-Engaged Photocleavage of an Amphiphilic Copolymer In the field of material science, 2-Nitrophenyl butyrate is used in the nitrophenyl-engaged photocleavage of an amphiphilic copolymer .
Safety and Hazards
Zukünftige Richtungen
The use of lipases in analytical chemistry where it can serve as a part of biosensors or bioassays is an application of growing interest and has become another important use . Lipases are frequently used in biosensors construction because of their wide substrate specificity and good commercial availability . The results are promising to monitor lipase/esterase activity in real time .
Wirkmechanismus
Target of Action
The primary target of 2-Nitrophenyl butyrate is esterase enzymes , specifically lipases . Esterases are a class of enzymes that split esters into an acid and an alcohol in a chemical reaction with water . They have high potential in pharmaceutical, food, and biofuel industrial applications .
Mode of Action
2-Nitrophenyl butyrate is hydrolyzed by esterase enzymes, such as lipase, in water ambient conditions . This hydrolysis results in the formation of p-nitrophenol and butyric acid . P-nitrophenol actually occurs in the anionic form, p-nitrophenolate, which gives a yellowish coloration and absorbs light at 410 nm in an alkaline buffer such as Tris-HCl pH 7.5 .
Biochemical Pathways
The hydrolysis of 2-Nitrophenyl butyrate by esterase enzymes is part of the ester hydrolysis pathway . This pathway involves the breakdown of esters into their constituent alcohol and carboxylic acid. In this case, the ester 2-Nitrophenyl butyrate is broken down into p-nitrophenol and butyric acid .
Pharmacokinetics
It’s known that the compound’s bioavailability is influenced by its hydrolysis by esterase enzymes .
Result of Action
The hydrolysis of 2-Nitrophenyl butyrate by esterase enzymes results in the formation of p-nitrophenol and butyric acid . P-nitrophenol, in its anionic form p-nitrophenolate, gives a yellowish coloration and absorbs light at 410 nm in an alkaline buffer . This change can be used to measure the activity of esterase enzymes .
Action Environment
The action of 2-Nitrophenyl butyrate is influenced by environmental factors such as pH and temperature . For instance, the enzyme that shows the highest activity against p-nitrophenyl butyrate substrate operates optimally at pH 8.5–9.5 and 40 °C .
Eigenschaften
IUPAC Name |
(2-nitrophenyl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBLCROMMOZRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179579 | |
| Record name | 2-Nitrophenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2487-26-5 | |
| Record name | Butanoic acid, 2-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2487-26-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrophenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-nitrophenyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITROPHENYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N846YX974K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Nitrophenyl butyrate in the synthesis of 1,5-naphthalenediamine as described in the research?
A1: While the research paper doesn't explicitly detail the reaction mechanisms, it lists 4-(2-nitrophenyl)butyrate, alongside other compounds like 4-(2-nitrophenyl)butyronitrile and 4-(2-nitrophenyl)amide of butyric acid, as key intermediates in the production of 1,5-naphthalenediamine []. This suggests that these compounds, including 2-Nitrophenyl butyrate (the ethyl ester of 4-(2-nitrophenyl)butyric acid), likely serve as precursors in a multi-step synthesis. Further research into the reaction pathways and conditions would be needed to elucidate the precise role and transformations of 2-Nitrophenyl butyrate within this specific synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



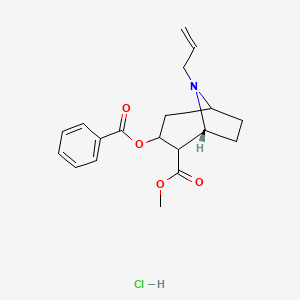
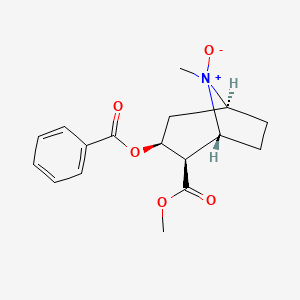


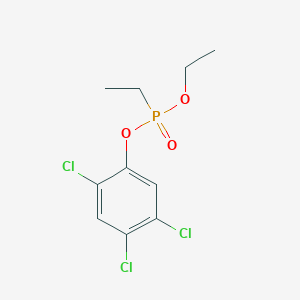
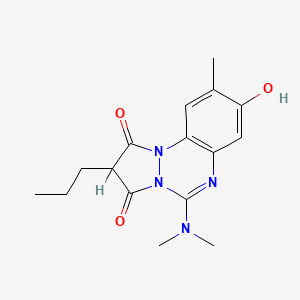

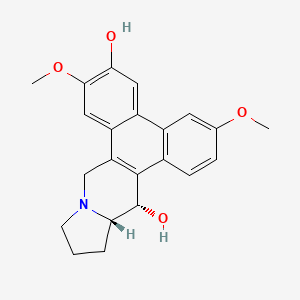
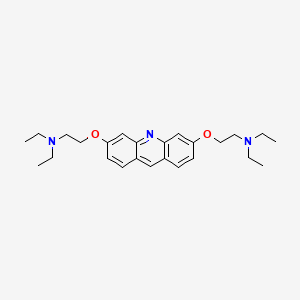
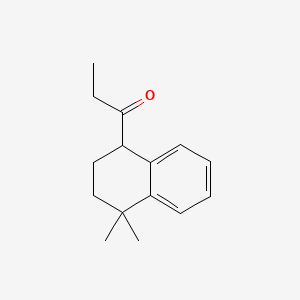
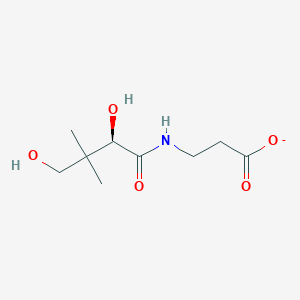

![1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol](/img/structure/B1199152.png)
